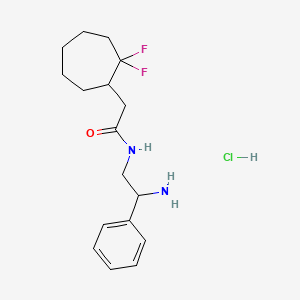

N-(2-Amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide;hydrochloride, also known as UMB24, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It is a small molecule that has been synthesized through a series of chemical reactions, and its unique chemical structure makes it an interesting target for further research.

Applications De Recherche Scientifique

C–C Bond Formation

Organoboron derivatives, such as EN300-26676427, are commonly utilized in carbon-carbon (C–C) bond formation. This is a fundamental reaction in organic synthesis and medicinal chemistry, allowing for the construction of complex molecules. The compound can be used in classical palladium-mediated transformations or more recent coupling methods .

Building Blocks for Library Synthesis

EN300-26676427 serves as a versatile building block for the synthesis of compound libraries. These libraries are essential for high-throughput screening in drug discovery. The compound’s stability and reactivity make it suitable for creating diverse molecular scaffolds .

Drug Discovery

In the realm of drug discovery, EN300-26676427 may be used as a covalent modifier that selectively acts at serine residues in the active sites of biological targets. This specificity is particularly valuable for the development of new therapeutics .

Synthesis of DNA-Compatible Compounds

The compound’s functional groups allow for orthogonal reactivity, which is crucial in the synthesis of DNA-encoded libraries (DELs). DELs are a powerful tool for the discovery of binders to protein targets, and EN300-26676427 could be used to generate a variety of DNA-compatible compounds .

Chemoselective Reactivity

EN300-26676427’s derivatives might exhibit chemoselective reactivity with amino acid side chains in proteins, such as tyrosine, lysine, serine, and histidine. This property is useful in chemical biology for the modification of proteins and the study of their functions .

Scaffolds for Drug Design

The compound can offer a range of scaffolds for drug design. It can be represented by bi- and trifunctional building blocks, allowing for chemoselective modification. This adaptability is essential for the creation of novel pharmaceutical agents .

Propriétés

IUPAC Name |

N-(2-amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O.ClH/c18-17(19)10-6-2-5-9-14(17)11-16(22)21-12-15(20)13-7-3-1-4-8-13;/h1,3-4,7-8,14-15H,2,5-6,9-12,20H2,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTNHLNXVGPPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)(F)F)CC(=O)NCC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2933260.png)